Ihmt-ezh2-426

Description

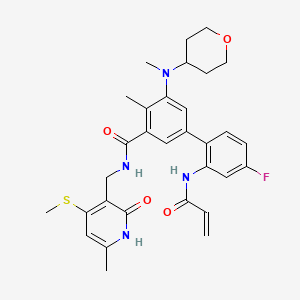

Structure

3D Structure

Properties

Molecular Formula |

C31H35FN4O4S |

|---|---|

Molecular Weight |

578.7 g/mol |

IUPAC Name |

5-[4-fluoro-2-(prop-2-enoylamino)phenyl]-2-methyl-N-[(6-methyl-4-methylsulfanyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[methyl(oxan-4-yl)amino]benzamide |

InChI |

InChI=1S/C31H35FN4O4S/c1-6-29(37)35-26-16-21(32)7-8-23(26)20-14-24(19(3)27(15-20)36(4)22-9-11-40-12-10-22)30(38)33-17-25-28(41-5)13-18(2)34-31(25)39/h6-8,13-16,22H,1,9-12,17H2,2-5H3,(H,33,38)(H,34,39)(H,35,37) |

InChI Key |

DEIZJPMLDLKNGP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(C(=CC(=C2)C3=C(C=C(C=C3)F)NC(=O)C=C)N(C)C4CCOCC4)C)SC |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Development of IHMT-EZH2-426: A Covalent EZH2 Degrader for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in a variety of malignancies, including B-cell lymphomas and triple-negative breast cancer (TNBC). While EZH2 inhibitors have shown clinical promise, their efficacy can be limited by non-catalytic functions of the EZH2 protein. This has spurred the development of novel therapeutic strategies, such as targeted protein degradation. This whitepaper details the discovery and preclinical development of IHMT-EZH2-426, a potent and covalent EZH2 degrader. By not only inhibiting its methyltransferase activity but also inducing its degradation, this compound represents a promising dual-action therapeutic candidate. This document provides a comprehensive overview of its mechanism of action, key experimental data, and detailed protocols for its evaluation.

Introduction

The epigenetic landscape of cancer is a burgeoning field for therapeutic intervention. EZH2, a histone methyltransferase, plays a pivotal role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3).[1] Overexpression and gain-of-function mutations of EZH2 are hallmarks of numerous cancers, leading to the aberrant repression of tumor suppressor genes and driving oncogenesis.

First-generation EZH2 inhibitors, such as EPZ-6438 (Tazemetostat), have demonstrated clinical utility by competitively inhibiting the methyltransferase activity of EZH2. However, the scaffold of the EZH2 protein itself can contribute to cancer progression through mechanisms independent of its catalytic function. This has highlighted the need for therapeutic modalities that can eliminate the entire EZH2 protein.

Targeted protein degradation, utilizing technologies like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, has emerged as a powerful strategy to overcome the limitations of traditional inhibitors. This compound (also referred to as compound 38 in its discovery publication) was developed as a covalent EZH2 degrader, designed to irreversibly bind to and induce the degradation of the EZH2 protein, thereby abrogating both its catalytic and non-catalytic oncogenic functions.[2][3]

Discovery and Mechanism of Action

The development of this compound began with the established EZH2 inhibitor, EPZ-6438, as a starting point.[1] Through a rational, covalent drug design and medicinal chemistry approach, a novel dihydropyridinone derivative was synthesized. This new compound, this compound, was engineered to form a covalent bond with a specific cysteine residue, Cys663, within the SET domain of EZH2.[1] This irreversible binding not only inactivates the enzyme but also flags it for degradation by the cellular ubiquitin-proteasome system.

The dual mechanism of action of this compound—enzymatic inhibition and protein degradation—leads to a profound and sustained reduction in both EZH2 protein levels and the associated H3K27me3 epigenetic mark in cancer cells.[1] This comprehensive targeting of EZH2 activity is hypothesized to result in a more potent and durable anti-tumor response compared to non-covalent inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and efficacy in various preclinical assays.

Table 1: In Vitro Biochemical Potency of this compound

| Target | IC50 (nM) |

| EZH2 Wild Type | 1.3[4] |

| EZH2-A687V Mutant | 1.2[4] |

| EZH2-Y641F/Y641N/Y641S Mutants | 1.7-3.5[4] |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Key Genetic Feature | Anti-proliferative Effect |

| Pfeiffer | B-cell Lymphoma | EZH2 Y641F | Effective Inhibition[1] |

| Karpas-422 | B-cell Lymphoma | EZH2 Y641N | Effective Inhibition |

| MDA-MB-231 | Triple-Negative Breast Cancer | - | Effective Inhibition[1] |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Efficacy |

| MDA-MB-231 | Triple-Negative Breast Cancer | Superior to EPZ-6438[1] |

| Pfeiffer | B-cell Lymphoma | Effective Tumor Suppression[1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

Biochemical Assay for EZH2 Inhibition

The inhibitory activity of this compound against wild-type and mutant EZH2 was determined using a radiometric methyltransferase assay.

-

Reagents: Recombinant human PRC2 complex (containing EZH2, EED, SUZ12, RbAp48, and AEBP2), S-[3H]-adenosyl-L-methionine (SAM), histone H3 peptide substrate, assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 0.01% Tween-20).

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the PRC2 enzyme complex to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the methyltransferase reaction by adding the histone H3 peptide substrate and [3H]-SAM.

-

Incubate the reaction mixture at 30°C for 1 hour.

-

Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.

-

Wash the filter plate to remove unincorporated [3H]-SAM.

-

Measure the radioactivity on the filter plate using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell Viability Assay

The anti-proliferative effects of this compound on cancer cell lines were assessed using a standard MTT or CellTiter-Glo® assay.

-

Reagents: Cancer cell lines (e.g., Pfeiffer, MDA-MB-231), complete cell culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® reagent, solubilization solution (for MTT assay).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation. Add solubilization solution to dissolve the crystals.

-

For the CellTiter-Glo® assay, add the reagent directly to the wells to measure ATP levels.

-

Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

-

Western Blot Analysis for EZH2 Degradation and H3K27me3 Reduction

Western blotting was used to confirm the degradation of EZH2 and the reduction of H3K27me3 levels in cells treated with this compound.

-

Reagents: Cancer cell lines, this compound, lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), primary antibodies (anti-EZH2, anti-H3K27me3, anti-total H3, anti-β-actin or GAPDH), HRP-conjugated secondary antibodies, chemiluminescent substrate.

-

Procedure:

-

Treat cells with this compound or DMSO for the desired time points.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the loading control.

-

In Vivo Xenograft Mouse Model

The anti-tumor efficacy of this compound was evaluated in vivo using human cancer cell line-derived xenograft models in immunocompromised mice.

-

Animals: Immunocompromised mice (e.g., NOD-SCID or nude mice).

-

Procedure:

-

Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231 or Pfeiffer) into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment groups (vehicle control, this compound, and a comparator compound like EPZ-6438).

-

Administer the compounds to the mice via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

-

Measure tumor volume and body weight regularly (e.g., twice a week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for target engagement).

-

Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effects.

-

Visualizations

The following diagrams illustrate key aspects of the this compound discovery and mechanism of action.

Caption: Mechanism of action of this compound.

Caption: Workflow for the discovery and development of this compound.

Conclusion

This compound represents a significant advancement in the pursuit of effective EZH2-targeted cancer therapies. Its novel covalent mechanism of action, leading to both the inhibition and degradation of EZH2, offers a compelling strategy to overcome the limitations of existing EZH2 inhibitors. The robust preclinical data, demonstrating potent biochemical and cellular activity, as well as in vivo efficacy, underscore its potential as a promising therapeutic candidate for a range of EZH2-dependent cancers. Further investigation and clinical development of this compound and similar next-generation EZH2 degraders are warranted.

References

- 1. Researchers Discover a Novel Covalent EZH2 Degrader----Hefei Institutes of Physical Science, The Chinese Academy of Sciences [english.hf.cas.cn]

- 2. discovery-of-dihydropyridinone-derivative-as-a-covalent-ezh2-degrader - Ask this paper | Bohrium [bohrium.com]

- 3. Discovery of dihydropyridinone derivative as a covalent EZH2 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Ihmt-ezh2-426: A Covalent EZH2 Degrader for Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator frequently dysregulated in various malignancies. Its overexpression and hyperactivity are associated with cancer progression, making it a compelling therapeutic target. While several EZH2 inhibitors have been developed, their efficacy can be limited by the non-catalytic functions of EZH2. Ihmt-ezh2-426 emerges as a potent, covalent degrader of EZH2, offering a novel therapeutic strategy by not only inhibiting its methyltransferase activity but also inducing its proteasomal degradation. This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of this compound in cancer cells, intended for researchers, scientists, and drug development professionals. We present detailed quantitative data, experimental protocols, and visualizations of the underlying signaling pathways to facilitate further investigation and development of this promising anti-cancer agent.

Introduction: The Role of EZH2 in Cancer

EZH2 is a histone methyltransferase that primarily catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. By silencing tumor suppressor genes, EZH2 plays a crucial role in cell cycle progression, differentiation, and the maintenance of cancer stem cell populations. Beyond its canonical catalytic role, EZH2 can also act as a transcriptional co-activator through mechanisms independent of its methyltransferase activity and the PRC2 complex. This dual functionality underscores the need for therapeutic agents that can abrogate both the catalytic and non-catalytic oncogenic functions of EZH2.

This compound: A Covalent EZH2 Degrader

This compound, also identified as compound 38 in the primary literature, is a novel dihydropyridinone derivative designed as a covalent degrader of EZH2. It was developed from the approved EZH2 inhibitor EPZ-6438 through covalent drug design and medicinal chemistry optimization.

Mechanism of Action

This compound functions by forming a covalent bond with the cysteine 663 (Cys663) residue within the SET domain of EZH2. This irreversible binding not only inhibits the methyltransferase activity of EZH2 but also flags the protein for degradation. The covalent modification of EZH2 leads to its recognition by the ubiquitin-proteasome system, resulting in a significant reduction of cellular EZH2 protein levels. Consequently, this leads to a decrease in the global levels of H3K27me3, thereby de-repressing the expression of tumor suppressor genes.

Caption: Covalent binding of this compound to EZH2 leads to its degradation and anti-proliferative effects.

Quantitative Preclinical Data

This compound has demonstrated potent and selective activity against both wild-type and mutant forms of EZH2, translating to effective anti-proliferative effects in various cancer cell lines.

Biochemical Potency

The inhibitory activity of this compound was assessed in biochemical assays against wild-type and clinically relevant mutant forms of EZH2. The half-maximal inhibitory concentrations (IC50) are summarized below.

| EZH2 Target | IC50 (nM) |

| EZH2 Wild Type | 1.3 |

| EZH2-A687V | 1.2 |

| EZH2-Y641F/Y641N/Y641S | 1.7-3.5 |

Cellular Anti-proliferative Activity

The anti-proliferative effects of this compound were evaluated in a panel of B-cell lymphoma and triple-negative breast cancer (TNBC) cell lines.

| Cell Line | Cancer Type | EZH2 Status | IC50 (nM) |

| Pfeiffer | B-cell Lymphoma | Y641F Mutant | Data not available in search results |

| Karpas-422 | B-cell Lymphoma | Y641N Mutant | Data not available in search results |

| WSU-DLCL2 | B-cell Lymphoma | Wild Type | Data not available in search results |

| MDA-MB-231 | TNBC | Wild Type | Data not available in search results |

| MDA-MB-468 | TNBC | Wild Type | Data not available in search results |

Note: Specific IC50 values for cell proliferation were not available in the provided search results. The primary publication by Bin Zhou et al. should be consulted for this data.

In Vivo Efficacy

The in vivo anti-tumor activity of this compound was assessed in a Pfeiffer cell line-derived xenograft mouse model.

| Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |

| Pfeiffer Xenograft | Data not available in search results | Data not available in search results |

Note: Specific details of the in vivo study, including dosing, schedule, and tumor growth inhibition, were not available in the provided search results. The primary publication by Bin Zhou et al. should be consulted for this data.

Key Signaling Pathways

By inducing the degradation of EZH2, this compound impacts multiple downstream signaling pathways that are critical for cancer cell proliferation, survival, and differentiation.

PRC2-Mediated Gene Silencing

The primary mechanism involves the disruption of the PRC2 complex and the subsequent reduction in H3K27me3 levels. This leads to the reactivation of tumor suppressor genes that are aberrantly silenced in cancer.

Wnt/β-catenin Signaling

EZH2 is known to regulate the Wnt/β-catenin pathway. By degrading EZH2, this compound can lead to the upregulation of Wnt pathway inhibitors, thereby suppressing cancer cell growth and stemness.

Notch Signaling

EZH2 can also modulate the Notch signaling pathway, which is involved in cell fate decisions and proliferation. Degradation of EZH2 by this compound may restore normal Notch signaling and inhibit tumorigenesis.

Caption: this compound degrades EZH2, impacting key oncogenic signaling pathways in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are generalized protocols for key experiments used to characterize this compound. For compound-specific details, consultation of the primary publication by Bin Zhou et al. is recommended.

Cell Viability Assay

This assay determines the concentration-dependent effect of this compound on the proliferation of cancer cell lines.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72-96 hours.

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values using a non-linear regression model.

Western Blot Analysis

This technique is used to measure the protein levels of EZH2 and the histone mark H3K27me3 following treatment with this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against EZH2, H3K27me3, and a loading control (e.g., β-actin or Histone H3).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Quantify the band intensities and normalize to the loading control.

In Vivo Xenograft Study

This protocol outlines the assessment of the anti-tumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously implant Pfeiffer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Treatment: Randomize the mice into vehicle and treatment groups. Administer this compound at a predetermined dose and schedule (e.g., daily oral gavage).

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition for the treated group compared to the vehicle group.

Conclusion and Future Directions

This compound represents a promising new class of EZH2-targeting agents. By inducing the degradation of EZH2, it offers a more complete inhibition of EZH2's oncogenic functions compared to traditional enzymatic inhibitors. The potent in vitro and in vivo activity of this compound in preclinical models of B-cell lymphoma and TNBC warrants further investigation. Future studies should focus on elucidating the full spectrum of its anti-cancer activity, identifying predictive biomarkers of response, and evaluating its efficacy in combination with other anti-cancer agents. The detailed information provided in this technical guide serves as a valuable resource for the scientific community to advance the development of this novel therapeutic strategy.

An In-depth Technical Guide on the Core Effects of Ihmt-ezh2-426 on H3K27 Trimethylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3). This modification leads to chromatin compaction and transcriptional repression of target genes. Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. Ihmt-ezh2-426 is a novel, potent, and covalent degrader of EZH2. This technical guide provides a comprehensive overview of the effects of this compound on H3K27 trimethylation, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.

Mechanism of Action

This compound, also referred to as compound 38 in its primary publication, is a dihydropyridinone derivative designed as a covalent inhibitor that leads to the degradation of EZH2.[1][2] Its mechanism involves forming a covalent bond with the Cys663 residue within the SET domain of EZH2.[2] This covalent modification not only inhibits the methyltransferase activity of EZH2 but also flags the protein for degradation by the ubiquitin-proteasome system. The degradation of EZH2 protein leads to a subsequent reduction in the global levels of H3K27me3, thereby derepressing the transcription of EZH2 target genes. This dual action of enzymatic inhibition and protein degradation makes this compound a powerful tool for studying EZH2 biology and a promising therapeutic candidate.

Quantitative Data on the Effect of this compound

The activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and its effect on EZH2 and H3K27me3 levels.

Table 1: Biochemical Potency of this compound against Wild-Type and Mutant EZH2 [1][3]

| Target | IC50 (nM) |

| EZH2 (Wild-Type) | 1.3 |

| EZH2 (A687V Mutant) | 1.2 |

| EZH2 (Y641F/N/S Mutants) | 1.7-3.5 |

Table 2: Cellular Activity of this compound on EZH2 and H3K27me3 Levels

| Cell Line | Treatment Concentration | Duration | Effect on EZH2 Levels | Effect on H3K27me3 Levels |

| Pfeiffer | 100 nM | 72 hours | Significant degradation | Significant reduction |

| KARPAS-422 | 100 nM | 72 hours | Significant degradation | Significant reduction |

| MDA-MB-231 | 1 µM | 72 hours | Significant degradation | Significant reduction |

| SU-DHL-4 | 1 µM | 72 hours | Significant degradation | Significant reduction |

Data interpreted from primary research findings describing significant reduction at the tested concentrations.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the key experimental protocols used to characterize the effects of this compound.

Western Blot Analysis for EZH2 and H3K27me3 Levels

This protocol is used to quantify the protein levels of EZH2 and the global levels of H3K27me3 in cells treated with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., Pfeiffer, KARPAS-422, MDA-MB-231) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Protein Transfer: Separate the protein samples on a 10-12% SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against EZH2 (e.g., Cell Signaling Technology, #5246), H3K27me3 (e.g., Cell Signaling Technology, #9733), and a loading control like β-actin or Histone H3 overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.

Cell Viability Assay (MTT Assay)

This assay measures the cytotoxic effect of this compound on cancer cell lines.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to the action of this compound.

Caption: EZH2 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for Western blot analysis.

Conclusion

This compound is a potent covalent degrader of EZH2 that effectively reduces H3K27 trimethylation in cancer cells. Its dual mechanism of enzymatic inhibition and protein degradation offers a promising strategy for targeting cancers dependent on EZH2 activity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on EZH2-targeted therapies. Further in vivo studies will be crucial to fully elucidate the therapeutic potential of this compound.

References

Structural Basis of Covalent Inhibition and Degradation of EZH2 by Ihmt-ezh2-426: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator and a well-validated target in oncology. Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various malignancies, including B-cell lymphomas and triple-negative breast cancer (TNBC). While catalytic inhibition of EZH2 has shown clinical efficacy, strategies to induce the degradation of the EZH2 protein offer a promising alternative to overcome resistance and address non-catalytic functions of the protein. This technical guide provides an in-depth analysis of the structural basis and mechanism of action of Ihmt-ezh2-426, a novel covalent degrader of EZH2. This document details its potent inhibitory and degradation activity, the structural basis for its covalent interaction, and the experimental methodologies used for its characterization.

Introduction to EZH2 and Covalent Inhibition

EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a repressive epigenetic mark that leads to transcriptional silencing. Dysregulation of EZH2 activity is a hallmark of numerous cancers. The development of small molecule inhibitors targeting EZH2 has been a significant focus of cancer drug discovery.

Covalent inhibitors offer several potential advantages over non-covalent counterparts, including prolonged duration of action, high potency, and the ability to target shallow binding pockets. These inhibitors typically contain a reactive electrophilic group ("warhead") that forms a stable covalent bond with a nucleophilic amino acid residue in the target protein. This compound is a dihydropyridinone derivative designed to covalently target EZH2, leading not only to its inhibition but also to its subsequent degradation.

Mechanism of Action of this compound

This compound acts as a covalent inhibitor and subsequent degrader of both wild-type and mutant forms of EZH2. Its mechanism involves a two-step process:

-

Covalent Binding: this compound is designed based on the structure of the known EZH2 inhibitor EPZ6438 (Tazemetostat). It possesses a reactive moiety that forms a covalent bond with the cysteine residue at position 663 (Cys663) within the SET domain of EZH2.[1] This irreversible binding effectively inactivates the methyltransferase activity of the enzyme.

-

Protein Degradation: Following covalent modification, this compound induces the degradation of the EZH2 protein. This leads to a reduction in the total cellular levels of EZH2, which in turn decreases global H3K27me3 marks and shows anti-proliferative effects in cancer cell lines.[1][2] The exact E3 ligase responsible for the ubiquitination and subsequent proteasomal degradation of the this compound-bound EZH2 has not been explicitly detailed in the available literature.

The proposed mechanism of action is depicted in the following diagram:

Quantitative Data

This compound demonstrates potent activity against both wild-type and clinically relevant mutant forms of EZH2. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| EZH2 Wild Type | 1.3[2] |

| EZH2 A687V Mutant | 1.2[2] |

| EZH2 Y641F Mutant | 1.7-3.5[2] |

| EZH2 Y641N Mutant | 1.7-3.5[2] |

| EZH2 Y641S Mutant | 1.7-3.5[2] |

Table 2: Cellular Activity of this compound

| Cell Line | Cancer Type | Key Mutation | Cellular Effect |

| B-cell Lymphoma Lines | B-cell Lymphoma | Various | Anti-proliferative[1][2] |

| TNBC Cell Lines | Triple-Negative Breast Cancer | Various | Anti-proliferative[1][2] |

Detailed cellular potency values (e.g., GI50 or DC50) are not fully available in the public domain and would be found in the primary publication.

Structural Basis of Covalent Inhibition

The design of this compound was based on the scaffold of a non-covalent inhibitor, EPZ6438. The key modification was the introduction of an electrophilic "warhead" capable of reacting with a nucleophilic cysteine residue in the EZH2 active site.

Molecular Docking Insights:

While a co-crystal structure of this compound with EZH2 is not publicly available, molecular docking studies would be instrumental in elucidating the binding mode. Such studies would model the non-covalent interactions that position the inhibitor correctly within the S-adenosylmethionine (SAM) binding pocket and orient the electrophilic group for covalent reaction with Cys663.

The logical workflow for such a structural investigation is as follows:

Experimental Protocols

The characterization of a covalent degrader like this compound involves a series of biochemical and cell-based assays to confirm its mechanism of action.

5.1. Biochemical Enzyme Inhibition Assay

-

Objective: To determine the in vitro potency (IC50) of the inhibitor against purified EZH2 enzyme (wild-type and mutants).

-

General Protocol:

-

Recombinant human PRC2 complex is incubated with the histone H3 substrate, a methyl donor (S-adenosylmethionine, SAM), and varying concentrations of the inhibitor.

-

The methyltransferase reaction is allowed to proceed for a defined period.

-

The reaction is quenched, and the level of H3K27me3 is quantified. This can be done using various methods, such as AlphaLISA, TR-FRET, or filter-binding assays with radiolabeled SAM.

-

IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

5.2. Mass Spectrometry for Covalent Adduct Confirmation

-

Objective: To confirm the covalent binding of the inhibitor to EZH2 and identify the specific residue modified.

-

General Protocol:

-

Purified EZH2 protein is incubated with a molar excess of this compound.

-

The protein is denatured, reduced, alkylated, and digested into peptides (e.g., with trypsin).

-

The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrum is searched for a peptide fragment corresponding to the region containing Cys663 with a mass shift equal to the molecular weight of this compound.

-

5.3. Washout and Competition Experiments

-

Objective: To demonstrate the irreversible nature of the inhibition.

-

General Protocol:

-

Washout: EZH2 enzyme is pre-incubated with the inhibitor, and then the unbound inhibitor is removed by dialysis or gel filtration. The activity of the washed enzyme is then compared to a control. Irreversible inhibitors will show sustained inhibition after washout.

-

Competition: The enzyme is pre-incubated with a non-covalent inhibitor or the natural substrate before adding the covalent inhibitor. This should prevent or reduce the covalent modification if they share the same binding site.

-

5.4. Cellular Assays for Target Engagement and Degradation

-

Objective: To measure the effect of the compound on EZH2 levels and H3K27me3 marks in a cellular context.

-

General Protocol:

-

Cancer cell lines are treated with varying concentrations of this compound for different durations.

-

Cells are lysed, and protein extracts are prepared.

-

Western blotting is performed using specific antibodies to detect the levels of EZH2, components of the PRC2 complex (e.g., SUZ12, EED), total H3, and H3K27me3. A loading control (e.g., GAPDH or actin) is used to ensure equal protein loading.

-

The intensity of the protein bands is quantified to determine the extent of EZH2 degradation and H3K27me3 reduction.

-

The general workflow for characterizing a covalent EZH2 degrader is outlined below:

Conclusion

This compound represents a significant advancement in the development of EZH2-targeted therapies. Its dual mechanism of covalent inhibition and protein degradation provides a robust and potentially more durable anti-cancer effect compared to traditional reversible inhibitors. The structural basis of its covalent interaction with Cys663 within the EZH2 active site underscores a rational design approach that can be applied to develop next-generation covalent therapeutics. Further elucidation of the specific E3 ligase involved in its degradation activity will provide deeper insights into its mechanism and potential for further optimization. The comprehensive characterization of this compound, through a combination of biochemical, biophysical, and cellular assays, provides a clear blueprint for the evaluation of future covalent degraders in drug discovery.

References

The Activity of Ihmt-ezh2-426 in EZH2 Mutant Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. Gain-of-function mutations in EZH2 are frequently observed in various cancers, particularly in B-cell lymphomas and triple-negative breast cancer (TNBC), leading to aberrant gene silencing and tumor progression. Ihmt-ezh2-426 is a novel covalent degrader of EZH2, demonstrating potent activity against both wild-type and mutant forms of the enzyme. This technical guide provides an in-depth overview of the activity of this compound in EZH2 mutant cell lines, including quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

Data Presentation

The following tables summarize the quantitative data on the activity of this compound against various EZH2 genotypes.

Table 1: In vitro Inhibitory Activity of this compound against EZH2 Genotypes

| EZH2 Genotype | IC50 (nM) |

| Wild-type (WT) | 1.3 |

| A687V Mutant | 1.2 |

| Y641F Mutant | 1.7 - 3.5 |

| Y641N Mutant | 1.7 - 3.5 |

| Y641S Mutant | 1.7 - 3.5 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line Type | Effect |

| B-cell Lymphoma | Potent anti-proliferative effects |

| Triple-Negative Breast Cancer (TNBC) | Potent anti-proliferative effects |

| B-cell Lymphoma | Reduction of H3K27me3 and EZH2 levels |

| Triple-Negative Breast Cancer (TNBC) | Reduction of H3K27me3 and EZH2 levels |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

EZH2 mutant and wild-type cancer cell lines (e.g., Pfeiffer for Y641F mutant B-cell lymphoma, MDA-MB-231 for TNBC)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with 0.1% DMSO) to the respective wells.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot for EZH2 Degradation and H3K27me3 Reduction

This protocol is for assessing the effect of this compound on the protein levels of EZH2 and the histone mark H3K27me3.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3 (loading control), anti-GAPDH or β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Plate cells in 6-well plates and treat with various concentrations of this compound or vehicle control for the desired time (e.g., 24, 48, 72 hours).

-

Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-EZH2 (1:1000), anti-H3K27me3 (1:1000), anti-Histone H3 (1:2000), anti-GAPDH (1:5000).

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Ubiquitin-Mediated Proteasomal Degradation Assay

This protocol is to confirm that the degradation of EZH2 by this compound is mediated by the ubiquitin-proteasome system.

Materials:

-

Cancer cell lines

-

This compound

-

Proteasome inhibitor (e.g., MG132)

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Anti-EZH2 antibody for immunoprecipitation

-

Protein A/G magnetic beads

-

Anti-ubiquitin antibody for western blotting

Procedure:

-

Treat cells with this compound in the presence or absence of MG132 (pre-treated for 2-4 hours) for the desired time.

-

Lyse the cells in Co-IP lysis buffer and perform immunoprecipitation of EZH2 using an anti-EZH2 antibody and protein A/G beads.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the immunoprecipitated proteins from the beads.

-

Analyze the eluates by western blotting using an anti-ubiquitin antibody to detect ubiquitinated EZH2. An increase in the ubiquitinated EZH2 signal in the presence of this compound, which is further enhanced by MG132, indicates proteasome-mediated degradation.

Mandatory Visualization

The following diagrams illustrate key pathways and experimental workflows related to the activity of this compound.

Methodological & Application

Application Notes and Protocols for Ihmt-ezh2-426 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Ihmt-ezh2-426, a potent and covalent degrader of the Enhancer of Zeste Homolog 2 (EZH2), in a cell culture setting. The following protocols are based on established methodologies and data from relevant research.

This compound, also known as compound 38, effectively reduces EZH2 and Histone H3 Lysine 27 trimethylation (H3K27me3) levels, leading to anti-proliferative effects in various cancer cell lines.[1][2] This document offers a starting point for researchers investigating the cellular effects of this compound.

Mechanism of Action

This compound acts as a covalent degrader of EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for the trimethylation of H3K27. This epigenetic modification leads to gene silencing. In various cancers, EZH2 is overexpressed and contributes to tumorigenesis. By covalently binding to and inducing the degradation of EZH2, this compound reduces H3K27me3 levels, thereby reactivating tumor suppressor genes and inhibiting cancer cell proliferation.

Quantitative Data

The following tables summarize the in vitro efficacy of this compound against wild-type and mutant forms of EZH2.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| EZH2 (Wild-Type) | 1.3[1][2] |

| EZH2 (A687V Mutant) | 1.2[1][2] |

| EZH2 (Y641F/N/S Mutants) | 1.7 - 3.5[1][2] |

Experimental Protocols

General Handling and Storage

-

Storage: Store solid this compound at -20°C for long-term storage.

-

Stock Solution: Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

Cell Culture

The following protocols are provided for two representative cell lines: Karpas-422 (B-cell lymphoma) and MDA-MB-468 (triple-negative breast cancer).

1. Karpas-422 Cell Culture

-

Media: RPMI-1640 supplemented with 10-20% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Sub-culturing: Maintain cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.

2. MDA-MB-468 Cell Culture

-

Media: Leibovitz's L-15 Medium supplemented with 10% FBS and 2 mM L-glutamine.

-

Culture Conditions: 37°C in a humidified atmosphere with 0% CO2 (as L-15 is formulated for use in a CO2-free environment).

-

Sub-culturing: Split confluent cultures (80-90%) using Trypsin-EDTA.

Anti-Proliferation Assay (Cell Viability)

This protocol describes a method to determine the effect of this compound on cell viability using a standard reagent like CellTiter-Glo® or MTT.

Materials:

-

Karpas-422 or MDA-MB-468 cells

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

96-well plates (white-walled for luminescence, clear for absorbance)

-

Cell viability reagent (e.g., CellTiter-Glo®, MTT)

-

Plate reader (luminometer or spectrophotometer)

Procedure:

-

Cell Seeding:

-

Karpas-422: Seed 5,000 - 10,000 cells per well in 100 µL of media.

-

MDA-MB-468: Seed 3,000 - 7,000 cells per well in 100 µL of media and allow to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. A suggested starting range is 0.1 nM to 10 µM.

-

Include a DMSO-only control (vehicle).

-

Add 100 µL of the diluted compound to the respective wells (final volume 200 µL).

-

-

Incubation: Incubate the plates for 72 to 120 hours at 37°C.

-

Measurement:

-

Follow the manufacturer's instructions for the chosen cell viability reagent.

-

Read the plate on the appropriate plate reader.

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition) using a suitable software (e.g., GraphPad Prism).

-

Western Blot for EZH2 and H3K27me3 Degradation

This protocol outlines the procedure to assess the degradation of EZH2 and the reduction of H3K27me3 levels following treatment with this compound.

Materials:

-

Karpas-422 or MDA-MB-468 cells

-

6-well plates

-

This compound stock solution (in DMSO)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to reach 70-80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a DMSO vehicle control for 24 to 72 hours.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add ice-cold RIPA buffer to each well, scrape the cells, and collect the lysate.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for each sample (e.g., 20-30 µg per lane).

-

Separate proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Add ECL reagent to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control and total histone H3 for H3K27me3.

-

Visualizations

Caption: Mechanism of action of this compound.

Caption: General experimental workflow for cell-based assays.

References

Application Notes and Protocols: IHMT-EZH2-426 (EZH2 Degrader) In Vitro Use

Audience: Researchers, scientists, and drug development professionals.

Introduction: IHMT-EZH2-426 is a potent and effective covalent degrader of the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). Unlike traditional inhibitors that only block enzymatic activity, this compound leads to the direct reduction of EZH2 protein levels, offering a distinct and powerful mechanism for studying the consequences of EZH2 loss. It demonstrates potent anti-proliferative effects in various cancer cell lines, particularly B-cell lymphoma and triple-negative breast cancer (TNBC) models.[1][2][3][4] These application notes provide detailed protocols for the in vitro use of this compound to assess its biological effects.

Mechanism of Action

EZH2 is a histone methyltransferase that specifically catalyzes the trimethylation of Histone H3 on Lysine 27 (H3K27me3).[5][6] This epigenetic modification is a hallmark of transcriptionally silent chromatin, leading to the repression of target genes, many of which are tumor suppressors.[5][7] In many cancers, EZH2 is overexpressed or mutated, leading to aberrant gene silencing and promoting cell proliferation.

This compound covalently binds to EZH2, targeting it for degradation. This action not only inhibits its methyltransferase activity but also removes the entire protein scaffold. The downstream effect is a significant reduction in global H3K27me3 levels, leading to the de-repression of target genes and subsequent anti-tumor effects such as cell cycle arrest and apoptosis.[1][8]

Caption: Mechanism of this compound-mediated EZH2 degradation.

Quantitative Data Summary

This compound is a highly potent degrader of both wild-type and mutant forms of EZH2. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy at nanomolar concentrations.

| Target | IC50 Value (nM) | Source |

| EZH2 Wild Type | 1.3 nM | [1][2][9] |

| EZH2-A687V Mutant | 1.2 nM | [1][2] |

| EZH2-Y641F/N/S Mutants | 1.7 - 3.5 nM | [1][2][3] |

Experimental Protocols

Reagent Preparation and Storage

Proper handling and storage of this compound are critical for maintaining its activity.

-

Storage: The lyophilized powder should be stored at -20°C for up to 3 years.[2]

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in dimethyl sulfoxide (DMSO).

-

Ensure the powder is completely dissolved by vortexing.

-

For example, to make a 10 mM stock from 1 mg of powder (Molecular Weight: 578.70 g/mol ), add 172.8 µL of DMSO.

-

-

Stock Solution Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for up to 6 months.[2]

-

Working Solution: Prepare fresh working solutions by diluting the DMSO stock solution in the appropriate cell culture medium immediately before use. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Protocol: Cell Proliferation / Viability Assay (e.g., CCK-8 or MTT)

This protocol determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Pfeiffer for B-cell lymphoma, MDA-MB-231 for TNBC).

-

Complete cell culture medium.

-

96-well cell culture plates.

-

This compound stock solution (10 mM in DMSO).

-

Viability assay reagent (e.g., CCK-8 or MTT).

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be from 0.1 nM to 10 µM.

-

Include a "vehicle control" well containing medium with the same final concentration of DMSO as the highest drug concentration.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

-

Incubation: Incubate the plate for a desired period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.

-

Viability Measurement (CCK-8 Example):

-

Add 10 µL of CCK-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 450 nm using a microplate reader.[10]

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Normalize the data to the vehicle control (set as 100% viability).

-

Plot the cell viability (%) against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.

-

Protocol: Western Blot Analysis for EZH2 Degradation and H3K27me3 Reduction

This protocol is essential to confirm the mechanism of action of this compound by directly measuring protein levels.

Materials:

-

6-well cell culture plates.

-

This compound.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Anti-EZH2, Anti-H3K27me3, Anti-Total Histone H3, and a loading control (e.g., Anti-GAPDH or Anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate (ECL).

-

Imaging system.

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) and a vehicle control for 24-72 hours.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C on a shaker. Use manufacturer-recommended dilutions.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using software like ImageJ. Normalize the EZH2 and H3K27me3 signals to the loading control (GAPDH) and Total Histone H3, respectively, to confirm degradation and reduction of the epigenetic mark.

Experimental Workflow Visualization

Caption: In Vitro Experimental Workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Histone Methyltransferase | | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Epigenetic regulation of signaling pathways in cancer: role of the histone methyltransferase EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. ebiohippo.com [ebiohippo.com]

- 10. Unveiling the therapeutic potential of IHMT-337 in glioma treatment: targeting the EZH2-SLC12A5 axis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Monitoring EZH2 Degradation Induced by Ihmt-ezh2-426 via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for assessing the degradation of Enhancer of Zeste Homolog 2 (EZH2) in response to treatment with Ihmt-ezh2-426, a potent and covalent EZH2 degrader. The primary method of analysis is Western blotting, a fundamental technique for protein detection and quantification. Included are the mechanism of action of this compound, a comprehensive experimental protocol, and data presentation guidelines to ensure robust and reproducible results.

Introduction

Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27me3).[1] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2] this compound is a novel covalent degrader of EZH2, demonstrating potent anti-proliferative effects in cancer cell lines by reducing both EZH2 protein levels and H3K27me3 marks.[3][4] This application note details the use of Western blotting to monitor the efficacy of this compound in inducing EZH2 degradation.

Mechanism of Action

This compound acts as a covalent degrader of EZH2. While the precise E3 ligase complex recruited by this compound is not explicitly detailed in the provided information, similar EZH2 degraders have been shown to function through the ubiquitin-proteasome pathway.[5][6] The proposed mechanism involves the covalent binding of this compound to EZH2, which then targets the protein for ubiquitination by an E3 ubiquitin ligase. The polyubiquitinated EZH2 is subsequently recognized and degraded by the proteasome.[5][7]

Data Presentation

Quantitative analysis of EZH2 degradation is crucial for evaluating the efficacy of this compound. The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various forms of the EZH2 protein.

| Target | IC50 Value |

| EZH2 Wild Type | 1.3 nM[3][4] |

| EZH2-A687V | 1.2 nM[3][4] |

| EZH2-Y641F/Y641N/Y641S | 1.7-3.5 nM[3][4] |

Experimental Protocols

This section provides a detailed protocol for a Western blot experiment to assess EZH2 degradation following treatment with this compound.

Materials:

-

Cancer cell line of interest (e.g., B-cell lymphoma or triple-negative breast cancer cell lines)[3][4]

-

Cell culture medium and supplements

-

This compound

-

DMSO (vehicle control)

-

Proteasome inhibitor (e.g., MG132) (optional, for mechanism validation)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (4-12% MOPS)

-

Transfer apparatus and nitrocellulose or PVDF membranes

-

Ponceau S staining solution

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)

-

Primary antibodies:

-

Rabbit anti-EZH2 antibody

-

Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)

-

Chemiluminescent substrate (e.g., ECL)

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) and a vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24, 48 hours).

-

Optional: For mechanism validation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer on ice for 30 minutes.

-

Centrifuge lysates at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples. Load 20-30 µg of total protein per lane on an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer proteins to a nitrocellulose or PVDF membrane.

-

Verify transfer efficiency by staining the membrane with Ponceau S.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary anti-EZH2 antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C.[8]

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., β-actin or GAPDH) following the same procedure.

-

Data Analysis:

-

Quantify the band intensities for EZH2 and the loading control using image analysis software.

-

Normalize the EZH2 band intensity to the corresponding loading control band intensity for each sample.

-

Express the results as a percentage of EZH2 remaining compared to the vehicle-treated control.

Visualizations

The following diagrams illustrate the proposed signaling pathway for EZH2 degradation and the experimental workflow.

Caption: Proposed pathway of this compound-mediated EZH2 degradation.

Caption: Experimental workflow for Western blot analysis of EZH2 degradation.

References

- 1. researchgate.net [researchgate.net]

- 2. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Histone Methyltransferase | | Invivochem [invivochem.com]

- 5. Discovery of IHMT-337 as a potent irreversible EZH2 inhibitor targeting CDK4 transcription for malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. embopress.org [embopress.org]

- 7. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A monoclonal antibody raised against human EZH2 cross-reacts with the RNA-binding protein SAFB - PMC [pmc.ncbi.nlm.nih.gov]

Determining Optimal Ihmt-ezh2-426 Concentration for Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for determining the optimal experimental concentration of Ihmt-ezh2-426, a potent and covalent degrader of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2] These guidelines are intended for researchers in oncology, epigenetics, and drug development. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows.

Introduction to this compound

This compound is a dihydropyridinone derivative that functions as a covalent degrader of EZH2.[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3). This epigenetic modification leads to transcriptional repression of target genes. In various cancers, including B-cell lymphomas and triple-negative breast cancer (TNBC), EZH2 is often overexpressed and plays a crucial role in tumor progression.[1][2]

This compound covalently binds to the Cys663 residue in the SET domain of EZH2, leading to its degradation.[2] This dual mechanism of action—inhibiting methyltransferase activity and reducing total EZH2 protein levels—makes it a potent anti-cancer agent. It has demonstrated strong anti-proliferative effects in both B-cell lymphoma and TNBC cell lines.[1][2][3]

Mechanism of Action and Signaling Pathway

This compound targets EZH2 for degradation, thereby reducing global H3K27me3 levels. This leads to the de-repression of EZH2 target genes, many of which are tumor suppressors involved in cell cycle arrest and apoptosis. The degradation of EZH2 disrupts the function of the PRC2 complex, leading to a cascade of downstream effects that ultimately inhibit cancer cell proliferation.

References

Application Notes and Protocols for Ihmt-ezh2-426 Treatment in Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the covalent EZH2 degrader, Ihmt-ezh2-426, including its mechanism of action, effects on various cell lines, and detailed protocols for its application in in vitro studies.

Introduction

This compound is a potent, covalent degrader of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase.[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation by catalyzing the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptional repression.[1][2] Overexpression and gain-of-function mutations of EZH2 are implicated in the pathogenesis of various cancers, including B-cell lymphomas and triple-negative breast cancer (TNBC).[1][2][3] this compound covalently binds to the Cys663 residue in the SET domain of EZH2, leading to its degradation via the ubiquitin-proteasome pathway.[1][2] This dual action of inhibiting EZH2's methyltransferase activity and inducing its degradation makes this compound a promising therapeutic candidate.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available literature.

Table 1: Biochemical Activity of this compound [3][4]

| Target | IC50 (nM) |

| EZH2 (Wild Type) | 1.3 |

| EZH2 (A687V Mutant) | 1.2 |

| EZH2 (Y641F/N/S Mutants) | 1.7 - 3.5 |

Table 2: Anti-proliferative Activity of this compound

| Cell Line Type | Effect |

| B-cell Lymphoma | Potent anti-proliferative effects |

| Triple-Negative Breast Cancer (TNBC) | Potent anti-proliferative effects |

Specific GI50 or IC50 values for cell proliferation are not yet publicly available in detail for a wide range of cell lines.

Signaling Pathways and Experimental Workflows

EZH2 Degradation Signaling Pathway

This compound induces the degradation of EZH2 through the ubiquitin-proteasome system. The covalent binding of the compound to EZH2 likely induces a conformational change that marks the protein for recognition by E3 ubiquitin ligases, such as CHIP or Smurf2. This leads to polyubiquitination of EZH2 and its subsequent degradation by the proteasome.

Caption: EZH2 Degradation Pathway Induced by this compound.

Downstream Effects on Cell Cycle

Degradation of EZH2 leads to a reduction in H3K27me3 levels, resulting in the de-repression of PRC2 target genes. Several of these target genes are tumor suppressors and cell cycle inhibitors, such as those in the RB1-E2F axis.[5] This can lead to cell cycle arrest, typically at the G1/S or G2/M checkpoint, and a subsequent inhibition of cell proliferation.

Caption: Downstream Effects of this compound on the Cell Cycle.

Experimental Workflow for Cell Viability Assay

A typical workflow for assessing the effect of this compound on cell viability using a reagent like CellTiter-Glo®.

Caption: Workflow for a Cell Viability Assay.

Experimental Protocols

Note: The following protocols are generalized based on standard laboratory procedures for similar compounds. Optimal conditions, including cell seeding density, compound concentration, and incubation times, should be determined empirically for each cell line.

Protocol 1: Cell Viability/Proliferation Assay (e.g., CellTiter-Glo®)

Objective: To determine the half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) of this compound on cancer cell lines.

Materials:

-

B-cell lymphoma or TNBC cell lines (e.g., Pfeiffer, KARPAS-422, MDA-MB-231)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

-

Add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

-

Incubation:

-

Incubate the plate for a duration relevant to the cell line's doubling time and the compound's mechanism. For degraders, a longer incubation period may be necessary. A typical range is 72 hours to 6 days .

-

-

Assay:

-

Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability data against the log of the compound concentration and determine the IC50/GI50 value using a non-linear regression curve fit.

-

Protocol 2: Western Blot Analysis for EZH2 Degradation and H3K27me3 Reduction

Objective: To confirm the degradation of EZH2 and the reduction of its catalytic product, H3K27me3, following treatment with this compound.

Materials:

-

B-cell lymphoma or TNBC cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-EZH2, anti-H3K27me3, anti-Histone H3 (loading control), anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound (and a vehicle control) for a predetermined duration (e.g., 24, 48, or 72 hours ).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to the loading control.

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To assess the effect of this compound on cell cycle distribution.

Materials:

-

B-cell lymphoma or TNBC cell lines

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with this compound at various concentrations (and a vehicle control) for a duration determined from proliferation assays (e.g., 48 or 72 hours ).

-

-

Cell Harvesting and Fixation:

-

Harvest cells by trypsinization and collect any floating cells from the medium.

-

Wash cells with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-